molecular formula C33H26N2O6 B4163395 3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid)

3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid)

Cat. No. B4163395
M. Wt: 546.6 g/mol
InChI Key: IPGLPJYQNJEAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid), also known as BMIQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BMIQ belongs to the group of bis-indole derivatives, which have shown promising results in various biological applications.

Mechanism of Action

The mechanism of action of 3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid) is not fully understood. However, it has been proposed that 3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid) exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, 3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid) has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid) has been shown to inhibit the activation of NF-κB, a signaling pathway involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid) has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, 3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid) has been shown to reduce the production of reactive oxygen species, which are highly reactive molecules that can damage cells and tissues. Furthermore, 3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid) has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the regulation of immune and inflammatory responses.

Advantages and Limitations for Lab Experiments

3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid) has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. Additionally, 3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid) has shown potent biological activity in various scientific research applications, making it a promising candidate for further studies. However, 3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid) also has some limitations for lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity. Additionally, 3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid) has not been extensively studied in vivo, which limits its potential for clinical applications.

Future Directions

There are several future directions for the study of 3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid). Firstly, further studies are needed to elucidate its mechanism of action, which will help to optimize its biological activity. Additionally, studies are needed to investigate its potential for clinical applications, such as cancer therapy and neuroprotection. Furthermore, studies are needed to investigate the pharmacokinetics and toxicity of 3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid), which will help to determine its safety and efficacy in vivo.

Scientific Research Applications

3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid) has shown promising results in various scientific research applications. It has been studied for its anticancer properties, where it has shown potent cytotoxic activity against various cancer cell lines. 3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid) has also been studied for its anti-inflammatory properties, where it has shown to inhibit the production of pro-inflammatory cytokines. Additionally, 3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid) has been studied for its neuroprotective properties, where it has shown to protect against oxidative stress-induced neuronal damage.

properties

IUPAC Name

3-[(2-carboxy-1H-indol-3-yl)-(3-methoxy-4-phenylmethoxyphenyl)methyl]-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26N2O6/c1-40-26-17-20(15-16-25(26)41-18-19-9-3-2-4-10-19)27(28-21-11-5-7-13-23(21)34-30(28)32(36)37)29-22-12-6-8-14-24(22)35-31(29)33(38)39/h2-17,27,34-35H,18H2,1H3,(H,36,37)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGLPJYQNJEAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C2=C(NC3=CC=CC=C32)C(=O)O)C4=C(NC5=CC=CC=C54)C(=O)O)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid)
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3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid)
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3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid)
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3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid)
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3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid)
Reactant of Route 6
3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid)

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